5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H9NO5S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitrophenoxy group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a nitrophenol reacts with a suitable leaving group on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects.
Material Science: In organic semiconductors, the compound’s electronic properties are influenced by the conjugation of the thiophene ring and the nitrophenoxy group.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the nitrophenoxy group, making it less versatile in terms of functionalization.
4-Nitrophenoxyacetic acid: Contains a similar nitrophenoxy group but lacks the thiophene ring, affecting its electronic properties.
5-Bromothiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of the nitrophenoxy group, leading to different reactivity and applications.
Uniqueness
5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring and the nitrophenoxy group, which imparts distinct electronic and chemical properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-[(4-nitrophenoxy)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCCJPLIMBMCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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